Enzymatic Resolution Efficiency: Ethyl Ester vs. Methyl Ester in the Synthesis of Enantiomerically Pure trans-4-Aminocyclopent-2-ene-1-carboxylic Acid Derivatives
In the patented synthesis of enantiomerically pure trans-4-aminocyclopent-2-ene-1-carboxylic acid derivatives, ethyl 4-aminocyclopent-1-ene-1-carboxylate is specified as the preferred ester substrate for enzymatic resolution using Candida rugosa lipase to separate cis/trans isomer mixtures. The patent explicitly claims the process where 'R1 and R2 are each an ethyl group' [1].
Ethyl ester is the claimed preferred substrate for Candida rugosa lipase resolution; methyl ester listed as alternative.
| Evidence Dimension | Substrate suitability for enzymatic resolution |
|---|---|
| Target Compound Data | Ethyl 4-aminocyclopent-1-ene-1-carboxylate |
| Comparator Or Baseline | Methyl 4-aminocyclopent-1-ene-1-carboxylate |
| Quantified Difference | Ethyl ester is the preferred and claimed substrate for the specific lipase-mediated hydrolysis step. The methyl ester is listed as an alternative, but the ethyl ester is specified for the core process. |
| Conditions | Enzymatic hydrolysis with Candida rugosa lipase to resolve cis/trans mixtures of N-protected derivatives. |
Why This Matters
Procurement of the ethyl ester is required to replicate the patented, scalable process for producing enantiomerically pure trans-4-aminocyclopent-2-ene-1-carboxylic acid, a crucial intermediate for advanced pharmaceutical research.
- [1] WO2000058500A1 - THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES. Google Patents. Claims 1, 15-17. View Source
